An In-Depth Technical Guide to 3-Chloro-4,5-dimethoxybenzaldehyde
An In-Depth Technical Guide to 3-Chloro-4,5-dimethoxybenzaldehyde
CAS Number: 18268-68-3
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
3-Chloro-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a significant building block in the landscape of organic synthesis and drug discovery. Its unique arrangement of a reactive aldehyde group, electron-donating methoxy groups, and an electron-withdrawing chloro substituent on the benzene ring imparts a nuanced electronic and steric profile. This distinct combination makes it a valuable precursor for a diverse array of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides an in-depth technical overview of its properties, a plausible and detailed synthesis protocol, its applications in drug development with a focus on its potential as a precursor for kinase inhibitors, and essential safety and handling information for researchers and drug development professionals.
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of 3-Chloro-4,5-dimethoxybenzaldehyde is fundamental to its application in research and development. These properties are summarized in the table below.[1][2]
| Property | Value | Source(s) |
| CAS Number | 18268-68-3 | [2] |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 56-60 °C | |
| IUPAC Name | 3-chloro-4,5-dimethoxybenzaldehyde | [1] |
| SMILES | COC1=C(C(=CC(=C1)C=O)Cl)OC | [1] |
| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | [1] |
| InChIKey | AMZCHEDPEAQEMC-UHFFFAOYSA-N | [1] |
Synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde: A Representative Protocol
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established principles of electrophilic aromatic substitution and should be optimized for yield and purity.
Materials:
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3,4-dimethoxybenzaldehyde (Veratraldehyde)
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N-Chlorosuccinimide (NCS)
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Anhydrous Acetonitrile
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Trifluoroacetic acid (catalyst)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile.
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Addition of Reagents: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of trifluoroacetic acid.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-Chloro-4,5-dimethoxybenzaldehyde.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value.
Applications in Drug Discovery: A Scaffold for Therapeutic Innovation
The structural motifs present in 3-Chloro-4,5-dimethoxybenzaldehyde make it a compound of interest for medicinal chemists. Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[3] The presence of both chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4]
Role as a Precursor for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[5] The development of small molecule kinase inhibitors is a very active area of research. The aldehyde functionality of 3-Chloro-4,5-dimethoxybenzaldehyde can be readily utilized in condensation reactions to form various heterocyclic scaffolds, such as pyrimidines and pyridines, which are common cores of many kinase inhibitors.[5]
Caption: Use of the aldehyde in kinase inhibitor synthesis.
The chloro and dimethoxy substituents can then be oriented into the ATP-binding pocket of a target kinase to form key interactions, potentially enhancing potency and selectivity. The chloro group can participate in halogen bonding, while the methoxy groups can act as hydrogen bond acceptors.
Potential in Antifungal and Anticancer Drug Development
Derivatives of benzaldehyde, including those with methoxy substitutions, have been explored for their antifungal and anticancer properties.[4] For instance, certain benzyloxybenzaldehyde derivatives have demonstrated significant activity against human promyelocytic leukemia (HL-60) cells. The structural similarity of 3-Chloro-4,5-dimethoxybenzaldehyde to these active compounds suggests that it could serve as a valuable starting material for the synthesis of novel antifungal and anticancer agents.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount when handling any chemical. 3-Chloro-4,5-dimethoxybenzaldehyde is classified as an irritant.
GHS Hazard Information: [1]
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Pictogram: Exclamation mark
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, follow the first-aid measures outlined in the safety data sheet (SDS).
Conclusion
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3,4-Dimethoxybenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
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Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]
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PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
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- Google Patents.
- Google Patents. PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
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PubMed Central. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]
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PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]
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PubChem. 3-Chloro-5-methoxybenzaldehyde. [Link]
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